2,3-Dibromophenol

Description

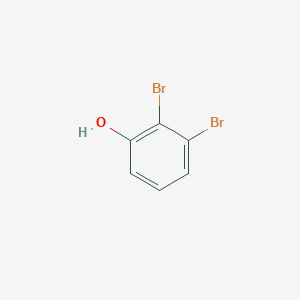

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKEOXYWBWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334116 | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28514-45-6, 57383-80-9 | |

| Record name | Phenol, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 2,3-dibromophenol (CAS No: 57383-80-9).[1][2] As a member of the dibromophenol isomer group, this compound serves as a valuable starting material in organic synthesis and is a metabolite of dibromobenzene.[1][3][4] This document consolidates key quantitative data, outlines relevant experimental protocols for synthesis and analysis, and presents visualizations to facilitate a deeper understanding of its molecular structure and analytical workflows. While bromophenols as a class are noted for their biological activities, this guide focuses on the fundamental physicochemical attributes of the 2,3-isomer.

Chemical Structure and Identification

2,3-Dibromophenol is an organic aromatic compound characterized by a phenol ring substituted with two bromine atoms at the ortho and meta positions relative to the hydroxyl group.[5] This specific arrangement of substituents dictates its chemical reactivity and physical properties.

The structural and identification parameters are as follows:

-

IUPAC Name: 2,3-dibromophenol[6]

Caption: Chemical structure of 2,3-Dibromophenol.

Physicochemical Properties

The quantitative physicochemical properties of 2,3-dibromophenol are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems, designing synthetic routes, and developing analytical methods.

| Property | Value | Reference(s) |

| Molecular Weight | 251.90 g/mol | [1][3][6][7] |

| CAS Number | 57383-80-9 | [1][2][3][8] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 68-69 °C | [1][2][4] |

| Boiling Point | 252.1 ± 20.0 °C at 760 mmHg | [1][2][4] |

| Density | 2.1 ± 0.1 g/cm³ | [1] |

| pKa | 7.47 ± 0.10 (Predicted) | [2][4][9] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2][4][10] |

| Flash Point | 106.3 ± 21.8 °C | [1] |

| Refractive Index | 1.644 | [1] |

| XLogP3 | 2.9 - 3.48 | [1][2][6] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

Experimental Protocols

Synthesis of Dibromophenols

Methodology: Phenol Bromination in Aqueous Medium [5]

-

Reagents:

-

Phenol (ArOH)

-

Molecular Bromine (Br₂)

-

Oxidizing Agent: 16-25% aqueous solution of sodium hypochlorite (NaOCl) or 25-30% aqueous hydrogen peroxide (H₂O₂).

-

-

Procedure:

-

In a suitable reaction vessel, place phenol in an aqueous medium at a controlled temperature of 20-40 °C.

-

Maintain a molar ratio of Phenol:Bromine:Oxidizing Agent at approximately 1:1:1.

-

Over a period of 0.5 to 1.0 hour, introduce the molecular bromine and the oxidizing agent to the reaction mixture with consistent stirring.

-

Allow the reaction to proceed for 2.5 to 5.0 hours at the specified temperature.

-

Following the reaction period, continue to stir the reaction mass for an additional 2.5 to 5.0 hours.

-

Isolate the target dibromophenol product using conventional methods such as recrystallization. The patent reports a yield of 98-99% for a mixture of 2,4- and 2,6-dibromophenol.[5]

-

Note: The precise ratio of isomers (including the 2,3-isomer) would depend on the exact reaction conditions and may require further optimization and purification steps like column chromatography for isolation.

Analytical Determination of Dibromophenols

The quantification of dibromophenols in various matrices, such as environmental or biological samples, is commonly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Methodology: RP-HPLC with UV Detection [6]

-

Instrumentation:

-

HPLC system with a gradient pump and UV detector.

-

Column: C8 or C18 reverse-phase column (e.g., Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size).[6]

-

-

Mobile Phase:

-

A gradient elution is typically employed using a mixture of acidified water and an organic solvent.

-

Example: Mobile Phase A: Water with 0.05% trifluoroacetic acid. Mobile Phase B: Acetonitrile with 0.05% trifluoroacetic acid.[6]

-

-

Procedure:

-

Sample Preparation: Perform extraction of bromophenols from the sample matrix. A common method is combined continuous hydrodistillation-solvent extraction. For solid samples, ultrasonic extraction with a polar solvent may be used.

-

Chromatographic Separation: Inject the prepared sample extract into the HPLC system. A gradient program is run to separate the different bromophenol isomers. For example, starting with a low percentage of acetonitrile and gradually increasing the concentration to elute the compounds based on their polarity.[6]

-

Detection: Monitor the column eluent using a UV detector. The detection wavelength is typically set around 286 nm for dibromophenols.

-

Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to those of certified reference standards. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision.[6]

-

Caption: Workflow for the analysis of dibromophenols via RP-HPLC.

Biological Activity and Signaling Pathways

While 2,3-dibromophenol itself is primarily noted as a synthetic precursor, the broader class of bromophenols, particularly those derived from marine algae, exhibit a range of significant biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][4]

For instance, related complex bromophenol structures have been shown to modulate critical cellular signaling pathways. Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane, a natural compound from marine algae, inhibits cancer cell proliferation and migration by down-regulating the β1-integrin/FAK signaling pathway.[1] Other bromophenols have been found to deactivate the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.[2]

However, at present, there is no specific, detailed research in the provided results describing a signaling pathway directly modulated by 2,3-dibromophenol. Its biological role is more established as a metabolite. Further research is required to elucidate any direct interactions of 2,3-dibromophenol with cellular signaling cascades.

Applications and Safety

The primary application of 2,3-dibromophenol is as a fundamental starting material and intermediate in organic synthesis.[1][3][4] This makes it a valuable building block for the creation of more complex molecules in the pharmaceutical and chemical industries.[5][10]

It is important to handle 2,3-dibromophenol with appropriate safety precautions. As with many halogenated phenols, it may pose health and environmental risks, necessitating careful handling, storage, and disposal.[5]

References

- 1. Marine bromophenol bis (2,3-dibromo-4,5-dihydroxy-phenyl)-methane inhibits the proliferation, migration, and invasion of hepatocellular carcinoma cells via modulating β1-integrin/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]

- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dibromophenol | C6H4Br2O | CID 34264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. env.go.jp [env.go.jp]

An In-depth Technical Guide to 2,3-Dibromophenol (CAS: 57383-80-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromophenol (CAS: 57383-80-9), a halogenated phenol of interest in various scientific domains. Due to the limited availability of specific experimental data for 2,3-Dibromophenol in public literature, this document also includes comparative data on other dibromophenol isomers to provide a broader context for its potential properties and activities. This guide covers its physicochemical characteristics, spectroscopic data, synthesis and analysis protocols, and known biological activities, with a focus on its relevance to researchers and professionals in drug development. All quantitative data is summarized in structured tables, and experimental methodologies are detailed. Logical relationships and experimental workflows are visualized using diagrams in the DOT language.

Physicochemical Properties

2,3-Dibromophenol is an organic compound with the molecular formula C₆H₄Br₂O.[1][2] It is one of six structural isomers of dibromophenol.[3][4] The physicochemical properties of 2,3-Dibromophenol are summarized in Table 1. For comparative purposes, properties of other dibromophenol isomers are also included where available.

Table 1: Physicochemical Properties of Dibromophenol Isomers

| Property | 2,3-Dibromophenol | 2,4-Dibromophenol | 2,6-Dibromophenol | 3,5-Dibromophenol |

| CAS Number | 57383-80-9 | 615-58-7 | 608-33-3 | 626-41-5 |

| Molecular Formula | C₆H₄Br₂O[1][2] | C₆H₄Br₂O[5] | C₆H₄Br₂O[6] | C₆H₄Br₂O |

| Molecular Weight ( g/mol ) | 251.90[2] | 251.90[5] | 251.90[6] | 251.90 |

| Melting Point (°C) | 68-69[7] | 35-38 | 56.5[6] | 79-81 |

| Boiling Point (°C) | 252.1 @ 760 mmHg[7] | 154 @ 11 mmHg | 255[6] | 234 |

| Density (g/cm³) | ~2.095[7] | - | - | - |

| pKa | 7.47 (Predicted) | 7.8 | 6.67[6] | 7.4 |

| LogP | 2.92 (Predicted) | 3.2 | 3.36[6] | 3.4 |

| Solubility | Slightly soluble in chloroform and methanol.[7] | - | Very soluble in ethanol, ether.[6] | - |

Note: Data for some isomers may not be readily available in the cited sources.

Spectroscopic Data

Detailed spectroscopic data for 2,3-Dibromophenol is not widely available in public databases. This section provides general expectations for its spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon attached to the hydroxyl group will be shifted downfield, while the carbons bonded to the bromine atoms will also show characteristic shifts. Predicted ¹³C NMR data is often available in chemical databases, though experimental spectra are preferred for confirmation. For comparison, the ¹³C NMR spectrum of 2,4,6-tribromophenol shows signals around δ 148 (C-OH), 136 (C-H), 118 (C-Br), and 112 (C-Br) ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dibromophenol is expected to exhibit characteristic absorption bands for the O-H and C-Br bonds, as well as absorptions related to the aromatic ring. Expected characteristic peaks are summarized in Table 2. An FTIR spectrum of the tert-butyldimethylsilyl ether of 2,3-Dibromophenol is available in some databases, which can provide some structural information but will lack the characteristic O-H stretch.[10]

Table 2: Expected Characteristic IR Absorption Peaks for 2,3-Dibromophenol

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1180 | C-O stretch | Phenol |

| 850-550 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

Experimental Protocols

Synthesis of Dibromophenols

A specific, high-yield synthesis protocol for 2,3-Dibromophenol is not well-documented in readily accessible literature. The direct bromination of phenol typically yields a mixture of ortho- and para-substituted products, with 2,4,6-tribromophenol being a common product in the presence of excess bromine.[12] The synthesis of a specific isomer like 2,3-Dibromophenol would likely require a multi-step process involving protecting groups or starting from a pre-substituted benzene ring.

A general method for the synthesis of dibromophenols is described in a Russian patent, which involves the reaction of phenol with molecular bromine in an aqueous medium in the presence of an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[2] However, this method is reported to yield a mixture of 2,4- and 2,6-dibromophenol, and its applicability for the synthesis of the 2,3-isomer is not specified.[2]

General Workflow for Phenol Bromination

Caption: General workflow for the synthesis of dibromophenols.

Purification

The purification of 2,3-Dibromophenol from a mixture of isomers would likely involve chromatographic techniques. Given the differences in polarity and boiling points among the isomers, methods like column chromatography or preparative high-performance liquid chromatography (HPLC) could be effective. A method for the purification of chlorophenol isomers using stripping crystallization has been reported, which combines melt crystallization and vaporization, and might be adaptable for dibromophenol isomers.[13]

Analytical Methods

A validated HPLC method for the quantitative analysis of seven bromophenolic compounds, including a derivative of 2,3-dibromo-4,5-dihydroxybenzyl, has been developed.[1][14] This method could likely be adapted for the analysis of 2,3-Dibromophenol.

HPLC Method for Bromophenol Analysis (Adapted) [1][14]

-

Column: Phenomenex C8(2) Luna column (150 mm × 2.0 mm, 3 µm particle size)

-

Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).

-

Elution Gradient: Start at 2% B, increase to 20% B in 0.1 min, then to 50% B in 15 min, and to 70% B in another 20 min.

-

Flow Rate: 0.25 mL/min

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

Biological Activity and Toxicology

Direct experimental data on the biological activity and toxicology of 2,3-Dibromophenol is scarce. However, studies on other brominated phenols provide insights into its potential effects.

Antibacterial and Antifungal Activity

Bromophenols are known to possess antibacterial and antifungal properties.[1][15][16] For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol has shown potent in-vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.117 to 2.5 µg/mL.[1][16] Another complex bromophenol, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, was highly active against Bacillus subtilis and Staphylococcus aureus with a MIC of 1 µg/mL.[15] While specific MIC values for 2,3-Dibromophenol are not available, it is plausible that it exhibits some level of antimicrobial activity.

Cytotoxicity and Anticancer Potential

Several bromophenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[17][18][19] For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether exhibited an IC₅₀ value of 13.9 µg/mL against K562 human myelogenous leukemia cells.[18] The mechanism of action for some of these compounds involves the induction of apoptosis through the mitochondrial pathway.[18] Although no specific IC₅₀ values for 2,3-Dibromophenol have been reported in the searched literature, comparative studies on the cytotoxicity of dibromophenol isomers could provide an indication of its potential activity. Generally, the cytotoxicity of halophenols increases with the number of halogen substitutions.[20]

General Workflow for Cytotoxicity Assessment

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Toxicological Profile

The toxicological profile of 2,3-Dibromophenol has not been extensively studied. However, studies on other dibromophenol isomers provide some insights. For example, acute toxicity tests on Daphnia magna showed EC₅₀ values of 2.17 mg/L for 2,4-dibromophenol and 2.78 mg/L for 2,6-dibromophenol.[21] It is generally observed that the toxicity of bromophenols increases with the number of bromine atoms.[21] Quantitative Structure-Activity Relationship (QSAR) studies can also be used to predict the toxicity of such compounds.[22][23][24][25]

Potential Mechanisms of Action and Signaling Pathways

While no specific signaling pathways have been definitively associated with 2,3-Dibromophenol, research on related compounds suggests potential mechanisms of action.

Disruption of Cellular Calcium Signaling

Some bromophenols, such as 2,4-dibromophenol and 2,4,6-tribromophenol, have been shown to disturb cellular Ca²⁺ signaling in neuroendocrine cells.[15] These compounds can reduce depolarization-induced Ca²⁺ elevations and cause the release of Ca²⁺ from intracellular stores.[15] This disruption of calcium homeostasis could be a potential mechanism for their biological effects.

Potential Effect of Dibromophenols on Calcium Signaling

Caption: Potential mechanism of dibromophenols on cellular calcium signaling.

Modulation of Oxidative Stress Pathways

Some bromophenol derivatives have been shown to possess antioxidant properties and can modulate cellular pathways involved in oxidative stress, such as the Nrf2 pathway.[19] While direct evidence for 2,3-Dibromophenol is lacking, this represents another potential avenue for its biological activity.

Conclusion

2,3-Dibromophenol is a compound with potential for further investigation, particularly in the context of drug discovery, given the known biological activities of other brominated phenols. However, a significant lack of specific experimental data for this particular isomer hinders a complete understanding of its properties and potential applications. Further research is needed to elucidate its spectroscopic characteristics, develop efficient and selective synthesis methods, and thoroughly evaluate its biological and toxicological profile. The comparative data presented in this guide for other dibromophenol isomers can serve as a valuable reference for future studies on 2,3-Dibromophenol.

References

- 1. mdpi.com [mdpi.com]

- 2. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibromophenol - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. Phenol, 2,4-dibromo- [webbook.nist.gov]

- 6. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Dibromophenol(608-33-3) 1H NMR [m.chemicalbook.com]

- 9. 2,4,6-Tribromophenol(118-79-6) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Phenol, 2,6-dibromo- [webbook.nist.gov]

- 12. 2,3-DIBROMOPHENOL(57383-80-9) 1H NMR spectrum [chemicalbook.com]

- 13. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Investigation on toxicity mechanism of halogenated aromatic disinfection by-products to zebrafish based on molecular docking and QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromophenol from Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2,3-dibromophenol, a valuable building block in pharmaceutical and chemical research, starting from commercially available dibromobenzene. The synthesis proceeds through a multi-step sequence involving nitration, reduction, and a diazotization-hydrolysis reaction. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows to facilitate the successful synthesis of the target compound.

Synthetic Strategy Overview

The direct synthesis of 2,3-dibromophenol from a dibromobenzene isomer via direct hydroxylation is not a straightforward or high-yielding transformation. A more practical and controlled approach involves a three-step synthesis commencing with 1,2-dibromobenzene. This strategy leverages well-established organic reactions to introduce the hydroxyl group at the desired position with predictable regioselectivity.

The overall synthetic pathway is as follows:

-

Nitration: Electrophilic aromatic substitution on 1,2-dibromobenzene to introduce a nitro group, yielding 1,2-dibromo-3-nitrobenzene.

-

Reduction: Conversion of the nitro group in 1,2-dibromo-3-nitrobenzene to an amino group to afford 2,3-dibromoaniline.

-

Diazotization and Hydrolysis (Sandmeyer-type Reaction): Transformation of the amino group of 2,3-dibromoaniline into a diazonium salt, followed by hydrolysis to yield the final product, 2,3-dibromophenol.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Nitration of 1,2-Dibromobenzene to 1,2-Dibromo-3-nitrobenzene

The nitration of 1,2-dibromobenzene is a critical step where regioselectivity is paramount. The two bromine atoms on the aromatic ring are ortho, para-directing, yet deactivating. The introduction of the nitro group is directed to the position influenced by both bromine atoms.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature. This creates the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, add 1,2-dibromobenzene dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The solid precipitate of 1,2-dibromo-3-nitrobenzene is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

| Parameter | Value |

| Reactants | |

| 1,2-Dibromobenzene | 1.0 eq |

| Concentrated Nitric Acid | 1.5 eq |

| Concentrated Sulfuric Acid | 3.0 eq |

| Reaction Conditions | |

| Temperature | 0-10 °C (addition), Room Temp. (reaction) |

| Reaction Time | 2-4 hours |

| Work-up | |

| Quenching | Crushed Ice |

| Purification | Recrystallization (Ethanol) |

| Expected Yield | 60-70% |

Table 1: Quantitative data for the nitration of 1,2-dibromobenzene.

Step 2: Reduction of 1,2-Dibromo-3-nitrobenzene to 2,3-Dibromoaniline

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of a metal in an acidic medium, such as tin and hydrochloric acid.

Methodology:

-

To a round-bottom flask containing 1,2-dibromo-3-nitrobenzene, add granulated tin.

-

Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and slowly add a concentrated solution of sodium hydroxide to neutralize the excess acid and precipitate the tin salts as tin hydroxide. The mixture should be strongly basic.

-

Extract the product, 2,3-dibromoaniline, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude 2,3-dibromoaniline can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Reactants | |

| 1,2-Dibromo-3-nitrobenzene | 1.0 eq |

| Granulated Tin | 3.0-4.0 eq |

| Concentrated Hydrochloric Acid | Excess |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Work-up | |

| Neutralization | Concentrated Sodium Hydroxide |

| Extraction Solvent | Diethyl Ether or Dichloromethane |

| Purification | Recrystallization or Column Chromatography |

| Expected Yield | 80-90% |

Table 2: Quantitative data for the reduction of 1,2-dibromo-3-nitrobenzene.

Step 3: Diazotization of 2,3-Dibromoaniline and Hydrolysis to 2,3-Dibromophenol

This final step involves the conversion of the primary aromatic amine to a phenol via a diazonium salt intermediate, a transformation often referred to as a Sandmeyer-type reaction.[1]

Methodology:

-

Dissolve 2,3-dibromoaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature strictly between 0-5 °C during the addition to ensure the stability of the diazonium salt. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-20 minutes.

-

For the hydrolysis step, slowly and carefully add the cold diazonium salt solution to a pre-heated aqueous solution of sulfuric acid (or simply heat the reaction mixture). The temperature for hydrolysis should be maintained to ensure the controlled decomposition of the diazonium salt to the phenol.[2]

-

Nitrogen gas will be evolved during the hydrolysis. Continue heating until the evolution of gas ceases.

-

Cool the reaction mixture and extract the 2,3-dibromophenol with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 2,3-dibromophenol can be purified by distillation under reduced pressure or by column chromatography.

| Parameter | Value |

| Reactants | |

| 2,3-Dibromoaniline | 1.0 eq |

| Sodium Nitrite | 1.1 eq |

| Concentrated Sulfuric Acid | Excess |

| Reaction Conditions | |

| Diazotization Temperature | 0-5 °C |

| Hydrolysis Temperature | 50-100 °C |

| Work-up | |

| Extraction Solvent | Diethyl Ether |

| Purification | Vacuum Distillation or Column Chromatography |

| Expected Yield | 70-80% |

Table 3: Quantitative data for the diazotization and hydrolysis of 2,3-dibromoaniline.

Experimental Workflow and Logical Relationships

The successful execution of this synthesis relies on a logical progression of steps, each with critical parameters that influence the outcome of the subsequent reaction.

Safety Considerations

-

All manipulations involving concentrated acids (sulfuric and nitric acid) and bromine-containing compounds should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

Diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction without isolation.

-

Handle all organic solvents in a well-ventilated area, away from ignition sources.

This technical guide provides a robust framework for the synthesis of 2,3-dibromophenol. Researchers should adapt the procedures based on the specific scale of the reaction and available laboratory equipment, always prioritizing safety.

References

The Formation of 2,3-Dibromophenol from Dibromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromobenzenes are halogenated aromatic hydrocarbons existing in three isomeric forms: 1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene. These compounds are utilized in various industrial applications and can be found as environmental contaminants. Understanding the metabolic fate of dibromobenzenes within biological systems is crucial for assessing their toxicological profiles and potential impact on human health. A key metabolic transformation is their conversion to hydroxylated derivatives, such as dibromophenols. This guide provides a detailed examination of the metabolic pathways, quantitative data, and experimental methodologies related to the formation of a specific metabolite, 2,3-dibromophenol, from its dibromobenzene precursors.

Metabolic Pathways: The Role of Cytochrome P450

The initial and rate-limiting step in the metabolism of dibromobenzenes is typically mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] These enzymes catalyze the oxidation of the aromatic ring, leading to the formation of highly reactive arene oxide (epoxide) intermediates.[3][4] These epoxides can then undergo spontaneous rearrangement to form various phenolic metabolites.

The specific isomer of dibromophenol formed is dependent on the substitution pattern of the parent dibromobenzene. Notably, 1,2-dibromobenzene is the primary precursor for the formation of 2,3-dibromophenol. The metabolic activation of 1,2-dibromobenzene by CYP enzymes leads to the formation of a 1,2-dibromo-2,3-epoxybenzene intermediate. This epoxide can then rearrange, through a process known as the NIH shift, to yield 2,3-dibromophenol as a major product.[5] Studies in rabbits have identified 2,3-dibromophenol and 3,4-dibromophenol as the two major metabolites of 1,2-dibromobenzene, collectively accounting for approximately 90% of the identified phenolic products.[5]

In contrast, the metabolism of 1,4-dibromobenzene yields 2,5- and 2,4-dibromophenol, also via an arene oxide intermediate, but does not lead to the formation of 2,3-dibromophenol.[3][5] The metabolism of 1,3-dibromobenzene results in a mixture of dibromophenols, although the specific isomers are not always fully characterized in all studies.[5][6]

References

- 1. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The mechanism of formation of o-bromophenol from bromobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. The disposition and metabolism of 1,3-dibromobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dibromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-dibromophenol. Due to the limited availability of experimentally acquired spectra in public databases, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The information presented herein is intended to support research and development activities where 2,3-dibromophenol is a molecule of interest.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for 2,3-dibromophenol. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants. It is important to note that while these predictions are valuable for initial analysis, experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ¹H NMR Data for 2,3-Dibromophenol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.21 | Doublet of doublets (dd) | J_ortho = 8.1, J_meta = 1.5 |

| H-5 | 6.85 | Triplet (t) | J_ortho = 8.1 |

| H-6 | 7.35 | Doublet of doublets (dd) | J_ortho = 8.1, J_meta = 1.5 |

| OH | 5.5 - 6.5 | Broad singlet | - |

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent, concentration, and temperature and is therefore presented as a range. The signal is often broad and may not show coupling.

Table 2: Predicted ¹³C NMR Data for 2,3-Dibromophenol

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 150.2 |

| C-2 | 112.9 |

| C-3 | 116.8 |

| C-4 | 131.5 |

| C-5 | 122.3 |

| C-6 | 129.8 |

Experimental Protocol for NMR Analysis of Phenolic Compounds

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of phenolic compounds like 2,3-dibromophenol.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the 2,3-dibromophenol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent can influence the chemical shifts, particularly that of the hydroxyl proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard optional but still recommended for high accuracy.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical spectral parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.

-

-

For ¹³C NMR:

-

A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

A spectral width of 0-200 ppm is standard.

-

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using Fourier transformation.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

Integration of the proton signals is performed to determine the relative ratios of the different types of protons.

Visualization of Spin-Spin Coupling

The following diagram, generated using Graphviz (DOT language), illustrates the spin-spin coupling relationships between the aromatic protons of 2,3-dibromophenol. Understanding these coupling patterns is fundamental to interpreting the ¹H NMR spectrum and confirming the substitution pattern of the benzene ring.

This diagram visually represents the expected through-bond interactions between the aromatic protons. The ortho-coupling (³J) between adjacent protons (H-4 and H-5; H-5 and H-6) is the strongest and results in the primary splitting of the signals. The weaker meta-coupling (⁴J) occurs between protons separated by three bonds (H-4 and H-6) and leads to smaller, secondary splittings, resulting in the characteristic doublet of doublets pattern for these protons. The central proton (H-5) is split into a triplet by its two ortho neighbors.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dibromophenol

Molecular Ion and Isotopic Pattern

2,3-Dibromophenol (C₆H₄Br₂O) has a monoisotopic mass of 249.863 Da.[1] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[2] Consequently, the molecular ion region of the mass spectrum for a dibrominated compound will exhibit a characteristic isotopic pattern. This pattern will consist of three main peaks:

-

M+ : The molecular ion containing two ⁷⁹Br isotopes.

-

M+2 : The molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M+ peak.

-

M+4 : The molecular ion containing two ⁸¹Br isotopes. This peak will be of similar intensity to the M+ peak.

This distinctive 1:2:1 isotopic cluster is a key indicator for the presence of two bromine atoms in the molecule or fragment.

Predicted Fragmentation Pathways

The fragmentation of 2,3-dibromophenol under electron ionization (EI) is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions. The primary fragmentation events are likely to involve the loss of bromine, carbon monoxide, and hydrobromic acid.

Table 1: Predicted Fragment Ions of 2,3-Dibromophenol

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Neutral Loss | Notes |

| 250/252/254 | [C₆H₄Br₂O]⁺ | C₆H₄Br₂O | - | Molecular ion (M⁺) exhibiting the characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 171/173 | [C₆H₄BrO]⁺ | C₆H₄BrO | Br | Loss of a bromine radical. The resulting ion will show a 1:1 isotopic pattern for one bromine atom. |

| 143/145 | [C₅H₄Br]⁺ | C₅H₄Br | CO + Br | Sequential loss of a bromine radical and carbon monoxide. |

| 92 | [C₆H₄O]⁺ | C₆H₄O | 2Br | Loss of both bromine radicals. |

| 64 | [C₅H₄]⁺ | C₅H₄ | 2Br + CO | Loss of both bromine radicals and carbon monoxide. |

| 170 | [C₆H₃Br]⁺ | C₆H₃Br | HBrO | Loss of hypobromous acid. |

| 91 | [C₆H₃]⁺ | C₆H₃ | HBr + Br | Loss of a bromine radical and a molecule of hydrogen bromide. |

Fragmentation Scheme

The logical relationship between the parent molecule and its major fragment ions can be visualized as a fragmentation pathway.

Experimental Protocols

While a specific protocol for 2,3-dibromophenol is not detailed in the provided search results, a general methodology for the analysis of dibromophenol isomers by gas chromatography-mass spectrometry (GC-MS) can be outlined.[3]

Sample Preparation

-

Standard Solution: Prepare a stock solution of 2,3-dibromophenol in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Quadrupole Temperature: 150 °C.[4]

-

Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak (e.g., 3-5 minutes).

Data Analysis

The acquired data is processed to identify the peak corresponding to 2,3-dibromophenol based on its retention time. The mass spectrum of this peak is then extracted and analyzed to identify the molecular ion and the characteristic fragment ions. Comparison with a spectral library, if available, can confirm the identification.

Logical Workflow for Compound Identification

The process of identifying an unknown compound, such as an impurity in a drug product, follows a logical workflow.

This guide provides a foundational understanding of the expected mass spectrometric behavior of 2,3-dibromophenol. Experimental verification is essential to confirm these predicted fragmentation patterns and to establish a definitive mass spectrum for this compound.

References

Reactivity and Electrophilic Substitution of 2,3-Dibromophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3-dibromophenol in electrophilic aromatic substitution reactions. Due to the limited availability of direct experimental data on this specific isomer, this paper focuses on predicting its reactivity and regioselectivity based on established principles of physical organic chemistry and by drawing analogies from related substituted phenols. Detailed hypothetical experimental protocols are provided to guide researchers in the synthesis of various derivatives.

Introduction to the Reactivity of 2,3-Dibromophenol

2,3-Dibromophenol is an aromatic compound featuring a hydroxyl group and two bromine atoms on a benzene ring.[1][2] Its chemical behavior in electrophilic aromatic substitution is governed by the interplay of the electronic effects of these substituents. The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong +M (mesomeric) effect.[3][4] Conversely, the bromine atoms are deactivating via their -I (inductive) effect but are also ortho and para directing due to their +M effect, where their lone pairs can stabilize the arenium ion intermediate.[5]

In 2,3-dibromophenol, the positions available for substitution are C4, C5, and C6. The directing effects of the existing substituents on these positions are summarized below:

-

Hydroxyl group (-OH) at C1: Strongly activates and directs to C2 (ortho), C4 (para), and C6 (ortho).

-

Bromine (-Br) at C2: Weakly deactivates and directs to C3 (ortho), C5 (para), and C1 (ortho).

-

Bromine (-Br) at C3: Weakly deactivates and directs to C2 (ortho), C4 (para), and C6 (ortho).

The overall reactivity and regioselectivity will be a composite of these effects, with the strongly activating hydroxyl group expected to be the dominant directing influence. Steric hindrance from the existing bromine atoms will also play a crucial role in determining the final product distribution.

References

- 1. CAS 57383-80-9: 2,3-dibromophenol | CymitQuimica [cymitquimica.com]

- 2. 2,3-Dibromophenol | 57383-80-9 | Benchchem [benchchem.com]

- 3. Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. [sites.google.com]

- 4. byjus.com [byjus.com]

- 5. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2,3-Dibromophenol in Marine Life: A Technical Guide for Researchers

For Immediate Release

This technical guide delves into the natural occurrence of 2,3-dibromophenol in marine organisms, providing a comprehensive resource for researchers, scientists, and professionals in drug development. While the presence of various brominated phenols in marine ecosystems is well-documented, this paper focuses on the available data, experimental protocols, and potential biological significance of 2,3-dibromophenol and its closely related derivatives.

Natural Occurrence and Distribution

Bromophenols are a class of halogenated secondary metabolites synthesized by a variety of marine organisms, with marine algae being a particularly rich source.[1][2] These compounds are believed to play a role in chemical defense mechanisms.[1] While a wide array of bromophenol isomers have been identified, the specific natural occurrence of 2,3-dibromophenol has been reported in the red algae Laurencia dendroidea and Laurencia microcladia.

Many studies have focused on bromophenol derivatives that contain the 2,3-dibromo-4,5-dihydroxybenzyl structural unit. These complex bromophenols have been isolated from various red algae, including species of Rhodomela and Vertebrata. Their documented bioactivities, such as antioxidant and anticancer effects, suggest the potential for significant biological roles.

Quantitative Analysis

To date, specific quantitative data on the concentration of 2,3-dibromophenol in marine organisms is limited in publicly available literature. However, the concentrations of other simple bromophenols have been quantified in various marine species, providing a comparative context.

| Bromophenol | Marine Organism | Concentration (ng/g wet weight) | Reference |

| 2,4-Dibromophenol | Pterocladiella capillacea (Red Alga) | up to 2590 (total bromophenols) | [3] |

| 2,4,6-Tribromophenol | Pterocladiella capillacea (Red Alga) | up to 2590 (total bromophenols) | [3] |

| 2-Bromophenol | Brazilian Fishes | 0.20 | [4] |

| 2,4,6-Tribromophenol | Brazilian Fishes | up to 299 | [4] |

Experimental Protocols

The isolation and quantification of 2,3-dibromophenol from marine organisms require a multi-step approach. The following protocols are adapted from established methods for the analysis of bromophenols in marine samples.

Extraction of 2,3-Dibromophenol

A robust extraction method is crucial for the accurate analysis of 2,3-dibromophenol. The following is a generalized solid-liquid extraction (SLE) protocol.

Materials:

-

Lyophilized and ground marine organism tissue

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Extraction: Macerate the dried and powdered biological material with a mixture of dichloromethane and methanol (2:1, v/v). Perform the extraction multiple times to ensure exhaustive recovery of the target analytes.

-

Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: Resuspend the crude extract in a biphasic system of n-hexane and methanol/water. The more polar bromophenols will partition into the aqueous methanol phase.

-

SPE Cleanup: Further purify the methanol/water fraction using a C18 SPE cartridge to remove interfering compounds. Elute the bromophenols with methanol.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of bromophenols.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (suggested):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry Conditions (suggested):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2,3-dibromophenol. The exact m/z values will need to be determined using a pure standard.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of 2,3-dibromophenol are scarce, research on structurally similar bromophenols provides valuable insights into its potential effects.

Bioactivity of Related Bromophenols

| Compound/Extract | Bioactivity | Organism/Cell Line | IC50/MIC | Reference |

| 2,3-Dibromo-4,5-dihydroxybenzyl derivatives | Anticancer | Various human cancer cell lines | - | [1] |

| 2,3-Dibromo-4,5-dihydroxybenzyl derivatives | Antidiabetic (PTP1B inhibition) | - | 0.84 - 2.4 µM | [5] |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Antioxidant | HaCaT cells | - | [6] |

| 2,4-Dibromophenol | Modulation of Ca2+ signaling | PC12 cells | - | [7] |

Potential Signaling Pathways

Based on the activities of other bromophenols, 2,3-dibromophenol could potentially modulate the following signaling pathways:

-

Nrf2 Signaling Pathway: Some bromophenols exert their antioxidant effects by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[6]

-

Calcium Signaling: Other bromophenol isomers have been shown to interfere with cellular calcium homeostasis, which can have widespread effects on cellular function.[7]

Conclusion

2,3-Dibromophenol is a naturally occurring marine-derived compound with potential for interesting biological activities, inferred from the study of its structural analogs. This guide provides a foundational understanding of its occurrence and a framework for its extraction and analysis. Further research is critically needed to quantify its presence in various marine organisms, elucidate its specific bioactivities, and unravel the signaling pathways it modulates. Such investigations will be pivotal for harnessing the full therapeutic and scientific potential of this marine natural product.

References

- 1. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromophenol

This technical guide provides a comprehensive overview of the key physical properties of 2,3-dibromophenol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

2,3-Dibromophenol is an organic compound that presents as an off-white solid at room temperature.[1][2] Its chemical structure consists of a phenol ring substituted with two bromine atoms at the second and third positions. This substitution pattern significantly influences its physical and chemical characteristics.

The quantitative physical properties of 2,3-dibromophenol are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₄Br₂O[2][3] |

| Molecular Weight | 251.905 g/mol [3] |

| Melting Point | 68-69 °C[1][3][4] |

| Boiling Point | 252.1 °C (at 760 mmHg)[3][4] |

| Density | ~2.095 g/cm³ (Predicted)[1][3] |

| Flash Point | 106.3 °C[3][4] |

| pKa | 7.47 ± 0.10 (Predicted)[1][3] |

| Solubility | Slightly soluble in Chloroform and Methanol[1][3] |

Experimental Protocols for Property Determination

The accurate determination of physical properties such as melting and boiling points is fundamental for the identification and purity assessment of a compound.[5]

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[6] The presence of impurities generally leads to a depression and broadening of the melting point range.[5][6] A standard and widely used method for determining the melting point is the capillary tube method.

Methodology: Capillary Tube Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered 2,3-dibromophenol is introduced into a capillary tube that is sealed at one end. The tube is tapped gently to pack the sample to a height of about 3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[5][7]

-

Heating and Observation: The apparatus is heated slowly, with the rate of temperature increase controlled to approximately 2°C per minute as the expected melting point is approached.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Like the melting point, it is a key indicator of a substance's identity and purity.

Methodology: Capillary Tube Boiling Point Determination (Micro Method)

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube or vial.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid. The test tube is then attached to a thermometer.[10]

-

Heating: The assembly is heated in a liquid bath. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[11]

-

Observation and Data Recording: Heating continues until a steady and rapid stream of bubbles emerges from the capillary tube, indicating that the liquid's vapor is now escaping. The heat source is then removed.

-

Boiling Point Identification: As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube due to the pressure inside the capillary dropping below the atmospheric pressure.[10][11]

Visualization of Physical State Transitions

The relationship between the physical states of 2,3-dibromophenol can be visualized as a function of temperature. The following diagram illustrates the transitions from solid to liquid and from liquid to gas, highlighting the melting and boiling points as the critical temperatures for these phase changes.

Caption: State transitions of 2,3-Dibromophenol.

References

- 1. 2,3-DIBROMOPHENOL | 57383-80-9 [chemicalbook.com]

- 2. CAS 57383-80-9: 2,3-dibromophenol | CymitQuimica [cymitquimica.com]

- 3. 2,3-Dibromophenol|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Dibromophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,3-dibromophenol, a versatile building block in the synthesis of a variety of organic compounds, including biologically active molecules and complex scaffolds. The protocols outlined below are intended to serve as a guide for the practical application of this reagent in a laboratory setting.

Overview of Synthetic Applications

2,3-Dibromophenol is a valuable starting material in organic synthesis due to the presence of three reactive sites: a hydroxyl group and two bromine atoms at the ortho and meta positions. This arrangement allows for a range of transformations, including nucleophilic substitution at the hydroxyl group and various palladium-catalyzed cross-coupling reactions at the carbon-bromine bonds. The differential reactivity of the bromine atoms can potentially be exploited for regioselective functionalization.

Key applications include:

-

Williamson Ether Synthesis: The phenolic hydroxyl group can be readily alkylated to form a diverse range of aryl ethers.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds can participate in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings to form new carbon-carbon bonds, enabling the synthesis of complex biaryls, alkynylphenols, and stilbenoids.

-

Synthesis of Heterocycles: 2,3-Dibromophenol can serve as a precursor for the synthesis of heterocyclic compounds like dibenzofurans through intramolecular cyclization strategies.

Derivatives of bromophenols are of significant interest in drug development due to their wide range of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.

Experimental Protocols

Williamson Ether Synthesis of 2,3-Dibromophenoxy Derivatives

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide. In the case of 2,3-dibromophenol, the acidic phenolic proton is first removed by a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Protocol:

-

Reaction Setup: To a solution of 2,3-dibromophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.).

-

Alkylation: Stir the mixture at room temperature for 10-30 minutes to ensure complete formation of the phenoxide. Add the desired alkyl halide (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |

| 1 | Iodomethane | K₂CO₃ | Acetone | 6 | >95 (Typical) |

| 2 | Benzyl bromide | Cs₂CO₃ | Acetonitrile | 8 | >90 (Typical) |

| 3 | Allyl bromide | K₂CO₃ | DMF | 4 | >90 (Typical) |

Note: The yields presented are typical for Williamson ether synthesis with phenols and may vary depending on the specific substrate and reaction conditions.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For 2,3-dibromophenol, regioselective coupling can be achieved by exploiting the potential for differential reactivity of the two bromine atoms, although this often requires careful selection of catalyst, ligand, and reaction conditions. The C2-Br bond is generally more sterically hindered than the C3-Br bond.

General Protocol for Monosubstitution (Illustrative):

-

Reaction Setup: In a Schlenk flask, combine 2,3-dibromophenol (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).

-

Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 60-80 (Anticipated) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 65-85 (Anticipated) |

Note: The yields are illustrative and highly dependent on the specific substrates and optimization of reaction conditions to achieve regioselectivity.

Sonogashira Coupling of 2,3-Dibromophenol

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is valuable for the synthesis of substituted alkynyl phenols.

General Protocol:

-

Reaction Setup: To a degassed solution of 2,3-dibromophenol (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq. for mono-alkynylation) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

| Entry | Terminal Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 70-90 (Anticipated) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | DMF | RT | 75-95 (Anticipated) |

Note: Yields are estimates based on typical Sonogashira reactions and would require experimental optimization.

Visualizations

General Synthetic Pathways from 2,3-Dibromophenol

Caption: Synthetic routes from 2,3-dibromophenol.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Potential Biological Signaling Pathway Inhibition

Many bromophenol derivatives exhibit biological activity, including enzyme inhibition. For instance, some bromophenols are known to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. The following diagram illustrates the role of PTP1B in the insulin signaling pathway and its inhibition.

Caption: Inhibition of the PTP1B signaling pathway.

Safety and Handling

2,3-Dibromophenol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Disclaimer: The protocols and data provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. All chemical reactions should be performed by trained personnel with appropriate safety measures in place.

Application Notes and Protocols for the Derivatization of 2,3-Dibromophenol for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromophenol is a halogenated phenolic compound that can be found as an environmental contaminant and a metabolite of polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds. However, direct GC analysis of phenols can be challenging due to their polarity, which can lead to poor chromatographic peak shapes and interactions with the GC column.[2] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thus improving their chromatographic behavior and detection sensitivity.[2][3][4]

This document provides detailed protocols for two common derivatization methods for 2,3-dibromophenol: silylation and acetylation, followed by a general procedure for GC-MS analysis.

Derivatization Methods

The most common derivatization techniques for phenolic compounds for GC-MS analysis are silylation and acetylation.

-

Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[2][5] This process significantly reduces the polarity and increases the volatility of the phenol.[5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate.[6][7]

-

Acetylation: In this method, the hydroxyl group is converted to an ester by reacting with an acetylating agent, typically acetic anhydride.[8][9] This derivatization also masks the polar hydroxyl group, leading to improved chromatographic performance.[3]

Experimental Protocols

Protocol 1: Silylation of 2,3-Dibromophenol using BSTFA and TMCS

This protocol is a common method for the silylation of phenols.

Materials:

-

2,3-Dibromophenol standard or sample extract dried and reconstituted in a suitable solvent (e.g., acetone, toluene)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

Procedure:

-

Pipette an appropriate volume of the 2,3-dibromophenol solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent mixture. A common mixture is BSTFA with 1% TMCS.[5] Alternatively, a mixture of 100 µL of TMCS and 200 µL of BSTFA can be used.[5]

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the vial at 60-80°C for 30-45 minutes in a heating block or water bath.[1][5]

-

Allow the vial to cool to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS. Typically, 1 µL of the solution is injected.[5]

Protocol 2: Acetylation of 2,3-Dibromophenol using Acetic Anhydride

This protocol describes the acetylation of phenols using acetic anhydride.

Materials:

-

2,3-Dibromophenol standard or sample extract

-

Acetic anhydride

-

Pyridine or potassium carbonate (as a catalyst)

-

A suitable solvent (e.g., hexane, acetonitrile)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

Procedure:

-

Place the dried 2,3-dibromophenol sample into a reaction vial.

-

Add 100 µL of a suitable solvent, such as acetonitrile.

-

Add a catalyst. For example, add 250 mg of K₂CO₃.[1]

-

Add 100 µL of acetic anhydride.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the vial at 50-60°C for 20-30 minutes.[10]

-

Allow the vial to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water, then vortex to extract the derivatized product into the organic layer.

-

Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

GC-MS Analysis Protocol

The following are typical GC-MS parameters for the analysis of derivatized dibromophenols. These may need to be optimized for your specific instrument and application.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC/5973 MS or similar).[8]

GC Conditions:

-

Column: A non-polar or low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250-280°C.[1]

-

Injection Mode: Splitless (for trace analysis) or split.[1]

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 2 minutes.[1]

-

Ramp: 8-10°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Transfer Line Temperature: 280-300°C.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Ion Source Temperature: 230°C.[1]

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation

The following table summarizes the molecular weights and key mass-to-charge ratios (m/z) for 2,3-dibromophenol and its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z fragments |

| 2,3-Dibromophenol | C₆H₄Br₂O | 251.90 | 250, 252, 254 (M+), 171, 173, 63 |

| 2,3-Dibromophenyl acetate | C₈H₆Br₂O₂ | 293.94 | 250, 252, 254, 211, 213, 43 |

| 2,3-Dibromophenol, trimethylsilyl ether | C₉H₁₂Br₂OSi | 324.08 | 322, 324, 326 (M+), 307, 309, 311, 73 |

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion (M+) and bromine-containing fragments, with relative intensities of approximately 1:2:1 for the M+, M+2, and M+4 peaks.

Mandatory Visualization

Caption: Derivatization reactions of 2,3-dibromophenol.

Caption: General workflow for GC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. chromtech.com [chromtech.com]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 8. Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note: Quantification of 2,3-Dibromophenol in Water Samples by HPLC

Introduction

2,3-Dibromophenol is a member of the brominated phenol family of compounds. These substances can enter the environment through industrial processes and may also be formed as disinfection by-products in bromide-rich waters during chlorination.[1] Due to their potential toxicity and persistence, monitoring their levels in water sources is crucial.[2] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, reliable, and widely accessible method for the quantification of these analytes. This application note details a validated method for the determination of 2,3-Dibromophenol in water samples, incorporating solid-phase extraction (SPE) for sample concentration and cleanup.

Principle

This method involves the extraction and concentration of 2,3-Dibromophenol from water samples using Solid-Phase Extraction (SPE) with a polymeric or C18 sorbent.[3][4] Following extraction, the analyte is eluted, concentrated, and subsequently quantified using a reversed-phase HPLC system coupled with a UV detector. The separation is achieved on a C18 analytical column with a gradient elution of acidified water and an organic solvent, typically acetonitrile or methanol.[5]

Experimental Protocols

1. Materials and Reagents

-

Instrumentation:

-

Chemicals and Consumables:

-

2,3-Dibromophenol analytical standard (≥98% purity).

-

HPLC-grade acetonitrile, methanol, and water.

-

Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.[5][7]

-

SPE Cartridges: Polymeric sorbent (e.g., Oasis HLB) or C18 (500 mg, 6 mL).[1][3]

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm).